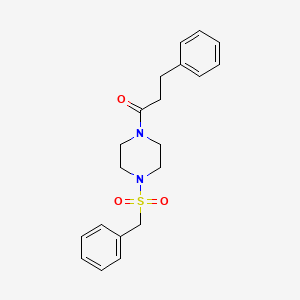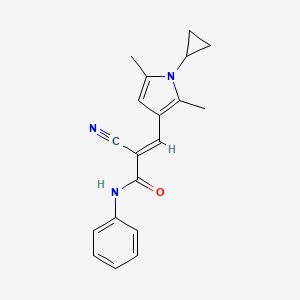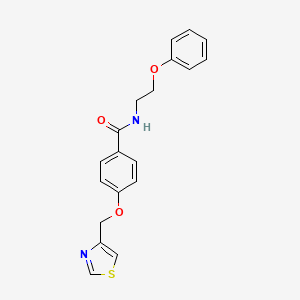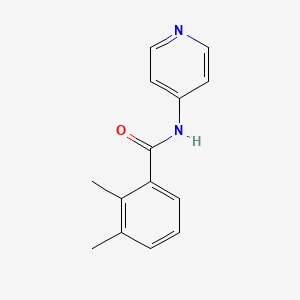![molecular formula C20H21N3O2S B7481076 N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first discovered by Pfizer in 2003 and has been shown to have potent immunosuppressive effects. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of various cytokines involved in immune responses.
Mecanismo De Acción
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is predominantly expressed in hematopoietic cells. JAK3 plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune responses. By inhibiting JAK3, this compound effectively blocks the downstream signaling of these cytokines, leading to the suppression of T cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in both preclinical and clinical studies. Inhibition of JAK3 signaling by this compound leads to the suppression of T cell activation, proliferation, and cytokine production. This results in a reduction of inflammation and tissue damage in various autoimmune diseases. This compound has also been shown to have an impact on other immune cells, such as B cells and natural killer cells, which further contributes to its immunosuppressive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which allows for the specific targeting of this signaling pathway without affecting other JAK family members. This compound has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, there are also limitations to using this compound in lab experiments. The compound has a short half-life and low oral bioavailability, which requires frequent dosing and limits its use in chronic studies. This compound also has potential off-target effects, which need to be carefully evaluated in further studies.
Direcciones Futuras
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has shown great promise as a potential therapeutic agent for various autoimmune diseases. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of the compound, as well as evaluating its safety and efficacy in clinical trials. This compound may also have potential applications in other diseases that involve dysregulated immune responses, such as cancer and viral infections. Furthermore, the development of other JAK3 inhibitors with improved properties may provide additional therapeutic options for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide involves several steps, including the synthesis of the thienopyrimidine core, the introduction of the cyclopentyl group, and the acetylation of the amine group. The synthetic route is complex and requires several intermediate steps, but it has been optimized to achieve high yields and purity. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to effectively suppress the immune response by inhibiting the JAK3 signaling pathway, which is crucial for the activation of T cells, B cells, and natural killer cells. In preclinical studies, this compound has demonstrated significant efficacy in animal models of autoimmune diseases.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-17-19(26-18(13)14-7-3-2-4-8-14)21-12-23(20(17)25)11-16(24)22-15-9-5-6-10-15/h2-4,7-8,12,15H,5-6,9-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVLAQITLKHTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)







![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)